molecular formula C7H11N3O B13169872 3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one

3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one

Cat. No.: B13169872
M. Wt: 153.18 g/mol
InChI Key: RZOZNXNQQAREPP-UHFFFAOYSA-N
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Description

3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one is a nitrogen-containing heterocyclic compound featuring a propan-1-one backbone linked to a methyl-substituted imidazole ring and an amino group. This structure combines the reactivity of a ketone with the electron-rich imidazole moiety, making it a versatile intermediate in medicinal chemistry and drug design. It is frequently utilized in the synthesis of Mannich base derivatives, which are pivotal in developing antimicrobial and antitumor agents . The compound’s synthesis typically involves condensation reactions between imidazole derivatives and amino-propanone precursors under reflux conditions, as demonstrated in the preparation of benzimidazole Mannich base analogs .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-1-(1-methylimidazol-4-yl)propan-1-one

InChI

InChI=1S/C7H11N3O/c1-10-4-6(9-5-10)7(11)2-3-8/h4-5H,2-3,8H2,1H3

InChI Key

RZOZNXNQQAREPP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(=O)CCN

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include imidazolepropionic acid, alcohol derivatives, and various substituted imidazole compounds .

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis . The amino group can form hydrogen bonds, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

The structural and functional uniqueness of 3-amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one becomes evident when compared to related imidazole and propanone derivatives. Below is a systematic analysis:

Structural Analogues with Varied Substituents
Compound Name Substituent on Imidazole Backbone Modification Key Properties/Applications Reference
3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one 1-Methyl Propan-1-one, amino at C3 Mannich base precursor for antimicrobial agents
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one None (unsubstituted) Propan-1-one, phenyl at C1 Crystallographic studies; hydrogen-bonding networks
5-(1-Trityl-1H-imidazol-4-yl)pentan-1-ol 1-Trityl Pentan-1-ol (alcohol backbone) Alcohol derivative for solubility modulation
3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenylindolin-2-one 1-Methyl, oxo-dihydro Indolin-2-one fused to imidazole Anticancer candidate with hydroxyl group enhancing solubility

Key Observations :

  • Substituent Effects : The 1-methyl group on the imidazole ring in the target compound enhances steric stability compared to unsubstituted analogs (e.g., 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one). This substitution may reduce metabolic degradation in vivo .
  • Functional Groups: The amino group at C3 in the target compound enables Mannich reactions, forming pharmacologically active derivatives, whereas hydroxyl or trityl groups (e.g., ) prioritize solubility or protective group strategies.
Physicochemical Properties
Property 3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-ol
Molecular Weight (g/mol) ~195.23 ~200.24 ~396.54
Solubility in Water Moderate (amino group enhances polarity) Low (hydrophobic phenyl group) Very low (bulky trityl group)
Melting Point Not reported; likely 150–200°C (estimated) 120–125°C (crystallized with benzoic acid) 180–185°C (literature data)

Insights :

  • The amino group in the target compound improves aqueous solubility compared to phenyl or trityl-substituted analogs, critical for bioavailability in drug design.
  • Bulky substituents (e.g., trityl) drastically reduce solubility but may enhance membrane permeability in lipophilic environments .

Biological Activity

3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one is a compound notable for its diverse biological activities, primarily attributed to its unique structural features, including an imidazole ring, an amino group, and a carbonyl group. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one is C7H11N3O, with a molecular weight of 153.18 g/mol. Its structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis.

Antibacterial Properties

Research has indicated that imidazole derivatives, including 3-amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one, possess significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi40 µg/mL30
K. pneumoniae50 µg/mL19

These results suggest that the compound can effectively inhibit bacterial growth and may serve as a lead compound for developing new antibacterial agents .

Anticancer Activity

3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one has also shown potential in anticancer applications. Studies indicate that it can induce apoptosis in cancer cells by affecting cell cycle progression. For instance, treatment with the compound resulted in increased lactate dehydrogenase (LDH) activity in MCF-7 breast cancer cells, suggesting cytotoxic effects:

TreatmentLDH Activity (U/L)
Untreated Control85.35 ± 4.2
Treated with Compound521.77 ± 30.8

This finding indicates that the compound may disrupt cellular integrity in cancer cells, leading to cell death .

Enzyme Inhibition

The compound's ability to interact with metal ions enhances its role as an enzyme inhibitor. It has been studied for its potential to inhibit enzymes involved in various biochemical pathways, which could be beneficial in treating diseases where enzyme activity is dysregulated .

The biological activities of 3-amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one are largely attributed to its ability to coordinate with metal ions and interact with various biomolecules. This interaction can lead to enzyme inhibition and disruption of cellular processes critical for pathogen survival and cancer cell proliferation.

Synthesis Methods

The synthesis of this compound often involves multi-step processes, including:

Mannich Reaction: A common method where formaldehyde reacts with amines and ketones to form imidazole derivatives.

Cyclization Reactions: These reactions facilitate the formation of the imidazole ring from suitable precursors.

Functional Group Modifications: Subsequent reactions can introduce or modify functional groups to achieve desired properties.

Applications

The diverse biological activities of 3-amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one make it a valuable compound across several fields:

  • Pharmaceuticals: Potential use in developing antibacterial and anticancer drugs.
  • Biochemistry: Utilized in enzyme mechanism studies and as a ligand in biochemical assays.
  • Industrial Chemistry: Employed in synthesizing functional materials and catalysts due to its unique chemical properties .

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